molecular formula C18H24N4O2S B2376007 N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415583-32-1

N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2376007
CAS No.: 2415583-32-1
M. Wt: 360.48
InChI Key: LTSLBTVMOOMHDO-UHFFFAOYSA-N
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Description

N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of the naphthyridine core in this compound makes it a significant subject of study in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps. One common method includes the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to intercalate with DNA segments, inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction disrupts the DNA structure, leading to cell death, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific structural features, such as the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-12-11-13(2)19-18-16(12)5-6-17(20-18)22-9-7-14(8-10-22)21-25(23,24)15-3-4-15/h5-6,11,14-15,21H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSLBTVMOOMHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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